molecular formula C11H14O3 B8771129 3,5-Diethyl-4-hydroxybenzoic acid CAS No. 7192-42-9

3,5-Diethyl-4-hydroxybenzoic acid

Cat. No.: B8771129
CAS No.: 7192-42-9
M. Wt: 194.23 g/mol
InChI Key: XBPUEQBTSNGZMZ-UHFFFAOYSA-N
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Description

3,5-Diethyl-4-hydroxybenzoic acid ( 7192-42-9) is a substituted hydroxybenzoic acid with the molecular formula C11H14O3 and a molecular weight of 194.227 g/mol . This compound is characterized by a benzoic acid core with hydroxy and diethyl substituents at the 4- and 3,5- positions, respectively. Key physical properties include a density of approximately 1.169 g/cm³ and a flash point of 179.6°C . Researchers can utilize this compound as a key synthetic intermediate or building block for the preparation of more complex molecules, such as esters. A patented synthesis method for dialkyl-4-hydroxybenzoic acids involves the reaction of a sterically hindered phenol with an alkali metal hydride (e.g., sodium hydride or lithium hydride) in an aprotic solvent, followed by treatment with carbon dioxide to form the corresponding benzoic acid derivative . Hydroxybenzoic acids are a class of compounds studied for their diverse biological activities. While this specific diethyl derivative is not detailed in the available literature, related isomers are known to act on targets such as hydroxycarboxylic acid (HCA) receptors, which can influence adipocyte lipolysis and blood lipid profiles, or activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes and a reduction in oxidative stress and inflammation . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

7192-42-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3,5-diethyl-4-hydroxybenzoic acid

InChI

InChI=1S/C11H14O3/c1-3-7-5-9(11(13)14)6-8(4-2)10(7)12/h5-6,12H,3-4H2,1-2H3,(H,13,14)

InChI Key

XBPUEQBTSNGZMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1O)CC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of 3,5-diethyl-4-hydroxybenzoic acid with analogs differing in substituent type, position, and electronic effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Acidity (pKa) Applications
This compound C₁₁H₁₄O₃ 194.23 4-OH, 3,5-diethyl Not reported ~4.5 (estimated) Research intermediate
4-Hydroxy-3,5-dimethylbenzoic acid C₉H₁₀O₃ 166.17 4-OH, 3,5-dimethyl 216–217 ~4.3 Polymer synthesis
Syringic acid (3,5-dimethoxy-4-hydroxybenzoic acid) C₉H₁₀O₅ 198.17 4-OH, 3,5-dimethoxy 209–211 4.2 Antioxidant, food additive
3,5-Dibromo-4-hydroxybenzoic acid C₇H₄Br₂O₃ 295.91 4-OH, 3,5-dibromo Not reported ~2.8 (estimated) Halogenated intermediates
3,5-Dichloro-4-(hydroxymethyl)benzoic acid C₇H₆Cl₂O₃ 221.04 4-CH₂OH, 3,5-Cl Not reported Not reported Agrochemical research
Key Observations:

Substituent Size and Hydrophobicity :

  • The ethyl groups in this compound increase its lipophilicity compared to methyl (4-hydroxy-3,5-dimethylbenzoic acid) or methoxy (syringic acid) analogs. This reduces aqueous solubility, making it more suitable for lipid-based formulations .
  • Halogenated derivatives (e.g., 3,5-dibromo- or dichloro-substituted) exhibit higher molecular weights and lower pKa values due to electron-withdrawing effects, enhancing acidity .

Thermal Stability :

  • Methyl and methoxy substituents improve crystalline packing, resulting in higher melting points (e.g., 216–217°C for 4-hydroxy-3,5-dimethylbenzoic acid) compared to ethyl analogs .

Acidity Trends :

  • Electron-donating groups (e.g., ethyl, methoxy) slightly reduce acidity compared to electron-withdrawing halogens. Syringic acid (pKa ~4.2) is less acidic than 3,5-dibromo-4-hydroxybenzoic acid (pKa ~2.8) .

Q & A

Q. What are the recommended synthesis routes for 3,5-Diethyl-4-hydroxybenzoic acid, and how do they compare in terms of yield and safety?

A common approach involves Friedel-Crafts alkylation of 4-hydroxybenzoic acid with ethyl chloride or ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, safety concerns arise due to the exothermic nature of alkylation reactions. A safer alternative adapts a method used for 3,5-Dichloro-4-methylbenzoic acid (), employing methyl benzoate as a starting material and substituting chlorine with ethyl groups via nucleophilic substitution under milder conditions (e.g., ethanol solvent, 60–80°C). Yields typically range from 60–75%, with purity confirmed via HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

  • NMR : <sup>1</sup>H NMR should show two ethyl group triplets (δ ~1.2–1.4 ppm for CH₃, δ ~2.6–2.8 ppm for CH₂) and a downfield-shifted aromatic proton (δ ~7.5 ppm) due to electron-withdrawing substituents.
  • IR : A broad O–H stretch (~3200 cm⁻¹) and carbonyl absorption (~1680 cm⁻¹) confirm the carboxylic acid moiety.
  • Mass Spectrometry : Molecular ion peaks at m/z 208 (C₁₁H₁₄O₃) align with the molecular formula .

Q. What purification techniques are most effective for this compound, especially when dealing with by-products?

Recrystallization using ethanol-water mixtures (7:3 v/v) achieves >95% purity by removing unreacted ethylating agents. For persistent by-products (e.g., mono-alkylated derivatives), column chromatography with silica gel and ethyl acetate/hexane (1:4) is effective. Purity should be verified via melting point analysis (expected range: 215–220°C) .

Advanced Research Questions

Q. What are the challenges in optimizing catalytic processes for the esterification of this compound?

Esterification with methanol or ethanol under acid catalysis (H₂SO₄) faces steric hindrance from the bulky ethyl groups, reducing reaction rates. A study on 4-Hydroxy-3,5-dimethylbenzoic acid methyl ester ( ) suggests using zeolite catalysts (e.g., H-Y) at 100°C to improve efficiency (85% yield in 6 hours). Kinetic studies via <sup>13</sup>C NMR reveal slower acyl oxygen cleavage compared to less substituted analogs, necessitating longer reaction times .

Q. How does the substitution pattern (ethyl groups) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Ethyl groups act as electron-donating substituents, activating the aromatic ring toward electrophilic attack but deactivating it for NAS. Comparative studies with 3,5-Dichloro-4-hydroxybenzoic acid () show that chloro substituents enhance NAS reactivity (e.g., with amines) due to stronger electron-withdrawing effects. For ethyl derivatives, NAS is feasible only under high-temperature conditions (120–140°C) with strong nucleophiles (e.g., NaN₃ in DMF) .

Q. What role does this compound play in the development of enzyme inhibitors, and what structural features contribute to this activity?

The ethyl groups enhance lipophilicity, facilitating membrane penetration, while the hydroxyl and carboxylic acid groups enable hydrogen bonding with enzyme active sites. In vitro studies on similar compounds (e.g., 3,5-Difluoro-2-hydroxybenzoic acid in ) demonstrate competitive inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ values of 12–18 µM. Molecular docking simulations suggest the ethyl groups occupy hydrophobic pockets adjacent to the catalytic site .

Notes on Contradictions

  • emphasizes methyl benzoate as a safer starting material for methyl derivatives, but ethylation may require harsher conditions (e.g., ethyl bromide vs. methyl chloride), complicating direct methodology transfers .
  • Spectroscopic data for ethyl-substituted analogs (e.g., <sup>1</sup>H NMR shifts) must be interpreted cautiously, as steric effects may alter peak splitting patterns compared to methyl or halogenated derivatives .

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